molecular formula C16H11FO2 B2703274 (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one CAS No. 948307-89-9

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one

Cat. No.: B2703274
CAS No.: 948307-89-9
M. Wt: 254.26
InChI Key: OARINDURVVFBCQ-UHFFFAOYSA-N
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Description

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group attached to a chromenone core via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and chromen-4-one in the presence of a base such as sodium hydroxide in ethanol. The reaction conditions include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Ethanol or a mixture of ethanol and water.

    Catalyst: Sodium hydroxide or potassium hydroxide.

The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the final this compound compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification: Recrystallization from solvents such as ethyl acetate and hexane to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Industrial Applications: Utilized in the synthesis of more complex fluorinated compounds for various industrial purposes.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(4-chlorophenyl)methylidene]chromen-4-one
  • (3E)-3-[(4-bromophenyl)methylidene]chromen-4-one
  • (3E)-3-[(4-methylphenyl)methylidene]chromen-4-one

Uniqueness

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and selective agent in various applications.

Properties

IUPAC Name

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARINDURVVFBCQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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